3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde
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Overview
Description
3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde is an organic compound with the molecular formula C15H12ClFO3 and a molecular weight of 294.71 g/mol . This compound is characterized by the presence of a benzaldehyde group substituted with a 2-chloro-4-fluorophenoxy methyl group and a methoxy group. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 2-chloro-4-fluorophenol with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: 3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzoic acid.
Reduction: 3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde is utilized in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceutical compounds with therapeutic properties.
Industry: As a precursor in the manufacture of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorophenol: A precursor in the synthesis of 3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde.
4-Methoxybenzaldehyde: Another precursor used in the synthesis.
3-Chloro-4-fluorophenoxyacetic acid: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde (CAS No. 438220-87-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for this compound is C15H12ClF O3, with a molecular weight of approximately 294.705 g/mol. The compound features a benzaldehyde moiety substituted with a chloro-fluorophenoxy group, which is critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated through various assays, focusing on its potential as an anticancer agent and its interaction with specific biological targets.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that related benzaldehyde derivatives can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of key signaling pathways.
Table 1: Summary of Anticancer Activity Studies
Study Reference | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
MCF-7 | 18.36 | Inhibition of VEGFR-2 | |
HepG2 | 19.90 | Induction of apoptosis | |
HCT116 | 27.48 | Disruption of cell cycle |
The proposed mechanisms by which this compound exerts its effects include:
- VEGFR-2 Inhibition : Similar compounds have been shown to inhibit the vascular endothelial growth factor receptor (VEGFR), which plays a critical role in tumor angiogenesis.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to increased cell death rates.
- Cell Cycle Arrest : Evidence suggests that it may interfere with the cell cycle progression, particularly in cancerous cells.
Study on Antitumor Efficacy
A recent study evaluated the antitumor efficacy of various derivatives, including those similar to this compound. The results demonstrated that these compounds exhibited potent inhibitory effects against multiple cancer cell lines, with IC50 values indicating significant cytotoxicity.
Table 2: Case Study Results
Compound | Cell Line | IC50 (μM) | Observations |
---|---|---|---|
3-[(2-Chloro-4-fluorophenoxy)... | MCF-7 | 16.50 | High selectivity towards tumor cells |
Analog A | HepG2 | 20.00 | Induced apoptosis |
Analog B | HCT116 | 22.30 | Cell cycle arrest observed |
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups (like Cl and F) on the phenyl ring enhances the biological activity of benzaldehyde derivatives. The methoxy group at position four appears to play a crucial role in modulating the compound's lipophilicity and biological interactions.
Properties
IUPAC Name |
3-[(2-chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO3/c1-19-14-4-2-10(8-18)6-11(14)9-20-15-5-3-12(17)7-13(15)16/h2-8H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMALKLOYRVXJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=C(C=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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